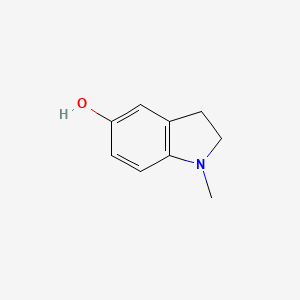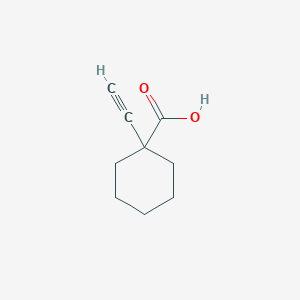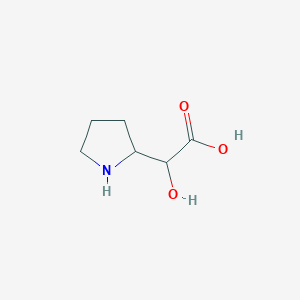![molecular formula C17H16O3 B3280827 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde CAS No. 723332-06-7](/img/structure/B3280827.png)
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde
概要
説明
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde is a chemical compound with the molecular formula C17H16O3 and a molecular weight of 268.31 g/mol . It is characterized by its unique structure, which includes a benzaldehyde group attached to a 3,4-dimethylphenyl-2-oxoethoxy moiety. This compound is primarily used in biochemical research, particularly in the field of proteomics .
準備方法
The synthesis of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylphenylacetic acid and 4-hydroxybenzaldehyde.
Reaction Conditions: The reaction involves esterification of 3,4-dimethylphenylacetic acid with 4-hydroxybenzaldehyde in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
化学反応の分析
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
作用機序
The mechanism of action of 4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
類似化合物との比較
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzaldehyde can be compared with other similar compounds, such as:
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]acetophenone: Similar structure but with an acetophenone group instead of a benzaldehyde group.
4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzaldehyde group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
特性
IUPAC Name |
4-[2-(3,4-dimethylphenyl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-3-6-15(9-13(12)2)17(19)11-20-16-7-4-14(10-18)5-8-16/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCUWABIHJIBLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC2=CC=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B3280786.png)




![11-Hydroxy-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B3280805.png)
![2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine](/img/structure/B3280807.png)





